![molecular formula C8H6Cl2O3S B1438172 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride CAS No. 1152558-91-2](/img/structure/B1438172.png)
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride often involves the use of chlorosulfonic acid . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
. This indicates that the compound has a molecular weight of 253.11 . Chemical Reactions Analysis
The chemical reactions involving this compound are typically electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications
Synthesis of Alkane- and Arylsulfonyl Chlorides Research by Lezina, Rubtsova, and Kuchin (2011) highlights the significance of sulfonyl chlorides in various industries such as detergents, ion-exchange resins, and pharmaceuticals. They developed a method for synthesizing sulfonyl chlorides, which might include compounds like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride, using reactions of thiols and disulfides with chlorine dioxide. This method offers a high yield and doesn't require special conditions, suggesting its applicability in industrial settings (Lezina, Rubtsova, & Kuchin, 2011).
Biologically Active Sulfonamides Synthesis Quan, Daniels, and Kumler (1954) explored the synthesis of biologically active sulfonamides, indicating the role of sulfonyl chlorides like this compound in creating pharmaceutical compounds. The process involves the interaction of acetylated aminobenzene sulfonyl chloride with 2-aminothiazole, followed by hydrolysis (Quan, Daniels, & Kumler, 1954).
Chromatographic Analysis Malencik, Zhao, and Anderson (1990) used 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent, in high-performance liquid chromatography for analyzing modified amino acids. This indicates the potential use of similar sulfonyl chloride compounds in analytical chemistry for sensitive detection of biomolecules (Malencik, Zhao, & Anderson, 1990).
Synthesis of Complex Organic Molecules Percec and others (2001) described the synthesis of functional aromatic bis(sulfonyl chlorides) and multisulfonyl chlorides for complex organic molecule synthesis. This underscores the role of sulfonyl chlorides in advanced organic synthesis, potentially including this compound (Percec et al., 2001).
Mechanism of Action
Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group. They are often used as intermediates in the preparation of other compounds in pharmaceuticals and organic synthesis .
Mode of Action
Sulfonyl chlorides are highly reactive due to the good leaving group (-Cl). They can undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonic acids, can have various biological activities, including antibacterial, diuretic, and antidiabetic effects .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .
Result of Action
Its reactivity suggests that it could potentially react with various biomolecules, altering their function .
Action Environment
The action of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more nucleophilic substitution reactions occurring at higher pH levels .
Safety and Hazards
The safety data sheet for similar compounds like Methanesulfonyl chloride indicates that they may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It is advised to use only in a well-ventilated area and avoid release to the environment .
properties
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOGHSTYCELIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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